molecular formula C23H37NO10 B606521 Cbz-N-amido-PEG6-acid CAS No. 1334177-80-8

Cbz-N-amido-PEG6-acid

Cat. No.: B606521
CAS No.: 1334177-80-8
M. Wt: 487.55
InChI Key: QWAOJWRYJPALAN-UHFFFAOYSA-N
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Description

Cbz-N-amido-PEG6-acid is a polyethylene glycol (PEG) derivative that contains a carbobenzoxy (Cbz) protected amino group and a terminal carboxylic acid group. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-N-amido-PEG6-acid is synthesized through a series of chemical reactions involving the protection of the amino group with a carbobenzoxy group and the attachment of a PEG chain with a terminal carboxylic acid group. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form a stable amide bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

    Cbz-N-amido-PEG4-acid: Similar structure but with a shorter PEG chain.

    Cbz-N-amido-PEG8-acid: Similar structure but with a longer PEG chain.

    Cbz-N-amido-PEG12-acid: Similar structure but with an even longer PEG chain.

Uniqueness

Cbz-N-amido-PEG6-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The carbobenzoxy protection allows for selective deprotection, making it a versatile compound for various applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO10/c25-22(26)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-23(27)34-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAOJWRYJPALAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149915
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334177-80-8
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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